molecular formula C12H14N2OS B10911615 1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone

1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone

Cat. No.: B10911615
M. Wt: 234.32 g/mol
InChI Key: WDUVCNLEJCQDFI-UHFFFAOYSA-N
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Description

1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone is a complex organic compound with a unique structure that combines pyrrole and thiazole rings

Preparation Methods

The synthesis of 1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone typically involves multi-step reactions. One common method includes the condensation of 1,5-dimethylpyrrole with 4-methylthiazole under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of halogenated or other substituted products.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone can be compared with similar compounds such as:

    1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: This compound shares a similar pyrrole structure but lacks the thiazole ring, resulting in different chemical and biological properties.

    Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl): Another similar compound with a different substitution pattern on the pyrrole ring, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combined pyrrole and thiazole rings, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-[2-(1,5-dimethylpyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C12H14N2OS/c1-7-5-6-10(14(7)4)12-13-8(2)11(16-12)9(3)15/h5-6H,1-4H3

InChI Key

WDUVCNLEJCQDFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)C2=NC(=C(S2)C(=O)C)C

Origin of Product

United States

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